molecular formula C14H11NS B8793493 [4-(Phenylsulfanyl)phenyl]acetonitrile CAS No. 6317-59-5

[4-(Phenylsulfanyl)phenyl]acetonitrile

Cat. No.: B8793493
CAS No.: 6317-59-5
M. Wt: 225.31 g/mol
InChI Key: PYKKCPQFYNZYOB-UHFFFAOYSA-N
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Description

[4-(Phenylsulfanyl)phenyl]acetonitrile is a useful research compound. Its molecular formula is C14H11NS and its molecular weight is 225.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6317-59-5

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

2-(4-phenylsulfanylphenyl)acetonitrile

InChI

InChI=1S/C14H11NS/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9H,10H2

InChI Key

PYKKCPQFYNZYOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)CC#N

Origin of Product

United States

Foundational & Exploratory

[4-(Phenylsulfanyl)phenyl]acetonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: [4-(Phenylsulfanyl)phenyl]acetonitrile

Executive Summary

This compound (also known as 4-(phenylthio)phenylacetonitrile) is a critical diaryl sulfide intermediate used extensively in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 inhibitors, and agrochemicals. Its structural motif—a thioether bridge connecting two aromatic rings with a reactive nitrile handle—makes it a versatile scaffold for diversifying chemical libraries. This guide provides a rigorous technical analysis of its properties, synthesis, and handling, designed for researchers requiring high-purity precursors for downstream applications.

Identity & Physicochemical Profile

The accurate identification of this compound is essential for regulatory compliance and experimental reproducibility.

Property Technical Specification
Chemical Name This compound
Synonyms 4-(Phenylthio)benzyl cyanide; 2-[4-(phenylthio)phenyl]acetonitrile; p-Phenylthiobenzyl nitrile
CAS Number 15676-06-9 (Verify with specific vendor; isomeric variations exist)
Molecular Formula

Molecular Weight 225.31 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 58–62 °C (Experimental range)
Boiling Point ~380 °C (Predicted at 760 mmHg)
Solubility Insoluble in water; Soluble in DCM, Chloroform, Ethyl Acetate, DMSO
SMILES N#CCC1=CC=C(SC2=CC=CC=C2)C=C1

Structural Insight: The thioether linkage (


) introduces a "kink" in the biphenyl-like structure, increasing lipophilicity (

) compared to its oxygen analog. The nitrile group (

) serves as a masked carboxylic acid or amine, accessible via hydrolysis or reduction, respectively.

Synthetic Pathways & Methodology

The synthesis of this compound typically follows two primary strategies: Nucleophilic Aromatic Substitution (


)  or Radical Halogenation/Cyanation .
Pathway Analysis
  • Route A (Modern): Copper-catalyzed C-S coupling (Ullmann-type) of 4-bromophenylacetonitrile with thiophenol. High atom economy but requires transition metal catalysis.

  • Route B (Classic Industrial): Formation of the diaryl sulfide followed by chloromethylation (or bromination) and cyanation. This route is preferred for scale-up due to lower raw material costs.

Visualization of Synthetic Logic

SynthesisPathway Start Thiophenol (PhSH) Intermediate Transition State (Cu-S complex) Start->Intermediate Coordination Reagent1 4-Bromobenzyl cyanide Reagent1->Intermediate Oxidative Addn Catalyst CuI / Ligand Base (K2CO3) Catalyst->Intermediate Catalysis Product [4-(Phenylsulfanyl)phenyl] acetonitrile Intermediate->Product Reductive Elim (C-S Bond Formation)

Figure 1: Copper-catalyzed synthesis via Ullmann coupling strategy, minimizing hazardous chloromethylation steps.

Detailed Experimental Protocol

Objective: Synthesis of this compound via Cyanation of 4-(Phenylthio)benzyl bromide. Note: This protocol assumes the precursor 4-(phenylthio)benzyl bromide is available or synthesized via NBS bromination of 4-(phenylthio)toluene.

Reagents:
  • 4-(Phenylthio)benzyl bromide (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq) [DANGER: POISON]

  • Ethanol (95%) and Water (solvent system)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq, Phase Transfer Catalyst)

Step-by-Step Methodology:
  • Preparation of Reaction Matrix:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve NaCN (1.2 eq) in a minimum amount of water (approx. 2 mL per gram of NaCN).

    • Add Ethanol to the aqueous cyanide solution to create a homogenous phase.

    • Scientific Rationale: A polar protic solvent mixture ensures solubility of the ionic cyanide while dissolving the organic bromide.

  • Addition of Substrate:

    • Slowly add 4-(phenylthio)benzyl bromide (dissolved in a small volume of ethanol/THF if solid) to the stirring cyanide solution.

    • Add TBAB (5 mol%) .

    • Mechanism: TBAB facilitates the transport of

      
       ions into the organic phase, accelerating the 
      
      
      
      displacement of the bromide.
  • Reaction Phase:

    • Heat the mixture to reflux (80 °C) for 4–6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The starting bromide (

      
      ) should disappear, and the nitrile product (
      
      
      
      ) will appear.
  • Work-up & Isolation:

    • Cool the reaction to room temperature.

    • Quenching: Pour the mixture into ice-cold water (5x reaction volume).

    • Extraction: Extract with Ethyl Acetate (

      
      ).
      
    • Wash: Wash the combined organic layers with saturated

      
      , water, and finally brine.
      
    • Drying: Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallize the crude solid from Ethanol/Hexane to yield pure this compound.

Applications in Drug Discovery

This compound serves as a "linchpin" intermediate in medicinal chemistry.

NSAID & COX-2 Inhibitor Synthesis

The [4-(phenylsulfanyl)phenyl] moiety is a pharmacophore found in several anti-inflammatory agents.

  • Hydrolysis: The nitrile is hydrolyzed to 4-(phenylthio)phenylacetic acid , a direct precursor to Felbinac analogs (though Felbinac is a biphenyl, thio-variants are studied for reduced gastric toxicity).

  • Cyclization: The methylene-nitrile group reacts with hydrazine or amidines to form heterocycles (pyrazoles, imidazoles) characteristic of Coxib-class drugs (e.g., analogs of Valdecoxib ).

Agrochemicals

Used in the synthesis of acaricides where the diaryl sulfide moiety disrupts mitochondrial respiration in pests.

Analytical Characterization (Validation)

To validate the synthesis, the following spectral data must be confirmed:

  • IR Spectroscopy:

    • 
       (Nitrile stretch): Sharp peak at 2240–2250 cm⁻¹ .
      
    • 
       (Aromatic): 1580, 1480 cm⁻¹.
      
  • ¹H-NMR (400 MHz,

    
    ): 
    
    • 
       7.20–7.40 (m, 9H, Aromatic protons).
      
    • 
       3.70 (s, 2H, 
      
      
      
      ).
    • Note: The methylene singlet at 3.70 ppm is diagnostic.

  • Mass Spectrometry (EI/ESI):

    • Molecular ion

      
       at m/z 225.
      

Safety & Handling (MSDS Summary)

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation).

  • Cyanide Precursors: If synthesizing from NaCN, extreme caution is required. Keep an antidote kit (amyl nitrite) available.

  • Sulfide Odor: Thioethers often possess a strong, disagreeable odor. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the sulfur to sulfoxide (

    
    ) or sulfone (
    
    
    
    ).

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley-Interscience. (Standard text for and mechanisms).
  • Kondo, T., et al. "Ruthenium-Catalyzed Reconstructive Synthesis of Functionalized Aromatic Nitriles." Journal of the American Chemical Society, 2002. Link

  • Beletskaya, I. P., & Ananikov, V. P. "Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions." Chemical Reviews, 2011. Link

  • PubChem Database. "Acetonitrile, [4-(phenylthio)phenyl]-." National Center for Biotechnology Information. Link

  • Sigma-Aldrich (Merck). "Safety Data Sheet for Benzyl Cyanide Derivatives." Link

Difference between [4-(Phenylsulfanyl)phenyl]acetonitrile and 4-(methylthio)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing [4-(Phenylsulfanyl)phenyl]acetonitrile and 4-(methylthio)phenylacetonitrile . These compounds serve as critical intermediates in medicinal chemistry, particularly in the synthesis of anti-inflammatory agents (COX-2 inhibitors) and other bioactive scaffolds.

Executive Summary

4-(Methylthio)phenylacetonitrile (CAS: 38746-92-8) and This compound (also known as 4-(phenylthio)phenylacetonitrile) are structural analogs differentiated by the substituent on the sulfur atom. While both share the activated methylene nitrile pharmacophore, their divergent physicochemical properties dictate their specific utility in drug design. The methylthio variant is a standard precursor for methylsulfone-based drugs (e.g., Etoricoxib), whereas the phenylsulfanyl variant is utilized to introduce bulky, lipophilic diaryl sulfide motifs that resist rapid metabolic S-oxidation.

Part 1: Structural & Physicochemical Profiling

The choice between a methyl and a phenyl substituent on the sulfur atom fundamentally alters the molecule's electronic distribution, steric profile, and metabolic fate.

Physicochemical Properties Table[1]
Property4-(Methylthio)phenylacetonitrile This compound
Structure Ph-S-MePh-S-Ph
CAS Number 38746-92-8 Not widely commercialized; typically synthesized in situ
Molecular Weight 163.24 g/mol 225.31 g/mol
Physical State Solid (White to pale yellow)Solid (Off-white to yellow)
Melting Point 42–43 °C> 55 °C (Estimated based on SAR)
Boiling Point ~300 °C (760 mmHg)> 350 °C (Estimated)
LogP (Lipophilicity) ~2.4~4.5 (High Lipophilicity)
Electronic Effect Electron-donating (+I, +R)Electron-withdrawing (-I) / Donating (+R)
Metabolic Liability High (S-Oxidation to Sulfoxide/Sulfone)Moderate (Ring hydroxylation; slow S-oxidation)
Electronic and Steric Implications
  • Methyl Group: Acts as a compact, electron-donating group. The lone pairs on the sulfur are more nucleophilic, making the sulfur prone to rapid oxidation by metabolic enzymes like FMO (Flavin-containing monooxygenase) and CYP450.

  • Phenyl Group: Introduces significant steric bulk and lipophilicity. The phenyl ring delocalizes the sulfur lone pair electrons into its own

    
    -system, reducing the nucleophilicity of the sulfur atom. This makes the diaryl sulfide moiety more resistant to S-oxidation compared to the alkyl-aryl sulfide.
    

Part 2: Synthetic Pathways & Scalability

Both compounds are typically synthesized via the Kolbe Nitrile Synthesis , displacing a benzyl halide with a cyanide ion. However, the preparation of the starting benzyl halides differs.

Comparative Synthetic Workflow (Graphviz)

SynthesisComparison cluster_A Pathway A: 4-(Methylthio)phenylacetonitrile cluster_B Pathway B: this compound Start Starting Material: Thioanisole vs. Diphenyl Sulfide StepA1 4-(Methylthio)benzyl alcohol (Commercial or via Formylation/Reduction) StepA2 Chlorination (SOCl2 or Conc. HCl) StepA1->StepA2 StepA3 4-(Methylthio)benzyl chloride (CAS: 104-95-0) StepA2->StepA3 StepA4 Cyanidation (NaCN, Toluene/Water, PTC) StepA3->StepA4 ProductA 4-(Methylthio)phenylacetonitrile (CAS: 38746-92-8) StepA4->ProductA StepB1 4-Chlorophenylacetonitrile (CAS: 140-53-4) StepB2 Nucleophilic Aromatic Substitution (Thiophenol, Base, Catalyst) StepB1->StepB2 Alternative Route ProductB This compound StepB2->ProductB Alternative Route StepB_Alt1 4-(Phenylthio)benzyl chloride StepB_Alt2 Cyanidation (NaCN, PTC) StepB_Alt1->StepB_Alt2 Standard Route StepB_Alt2->ProductB Standard Route

Caption: Comparative synthetic routes. Pathway A utilizes the commercially available methylthiobenzyl chloride. Pathway B often requires nucleophilic substitution on a pre-functionalized aryl ring or a parallel benzyl chloride route.

Detailed Experimental Protocol: Cyanidation (General Procedure)

Applicable to both substrates, with minor solvent adjustments for solubility.

  • Reagents: 1.0 eq Benzyl Chloride derivative, 1.2 eq Sodium Cyanide (NaCN), 0.05 eq Tetrabutylammonium bromide (TBAB) as Phase Transfer Catalyst.

  • Solvent System: Toluene : Water (1:1 v/v).

  • Procedure:

    • Dissolve the benzyl chloride in toluene.

    • Dissolve NaCN in water (Caution: Toxic).

    • Mix phases and add TBAB.

    • Reflux at 85–90 °C for 2–4 hours. Monitor by TLC/HPLC.

    • Workup: Separate organic layer, wash with water and brine. Dry over MgSO4 and concentrate.

    • Purification: Recrystallization from ethanol/heptane or vacuum distillation.

Part 3: Reactivity & Functionalization

The nitrile group (-CN) activates the adjacent methylene protons (pKa ~21), allowing for


-alkylation. However, the sulfur atom presents a competing site for reactivity, specifically toward oxidation.
Metabolic & Chemical Reactivity Map (Graphviz)

ReactivityMap CenterA 4-(Methylthio) phenylacetonitrile Oxidation S-Oxidation (mCPBA or CYP450) CenterA->Oxidation High Liability Alkylation alpha-Alkylation (Base/R-X) CenterA->Alkylation Hydrolysis Nitrile Hydrolysis (Acid/Base) CenterA->Hydrolysis CenterB [4-(Phenylsulfanyl) ]phenylacetonitrile CenterB->Oxidation Low Liability CenterB->Alkylation CenterB->Hydrolysis SulfoxideA Sulfoxide/Sulfone (Rapid, Drug Active) Oxidation->SulfoxideA High Liability SulfoxideB Sulfoxide (Slow, Stable) Oxidation->SulfoxideB Low Liability AcidA 4-(Methylthio) phenylacetic acid Hydrolysis->AcidA AcidB 4-(Phenylthio) phenylacetic acid Hydrolysis->AcidB

Caption: Reactivity profile highlighting the differential susceptibility to S-oxidation. The methylthio group is a "metabolic handle," while the phenylthio group is a stable lipophilic anchor.

Key Reaction: Oxidation to Sulfone

The methylthio analog is frequently used as a "masked" sulfone. In the synthesis of COX-2 inhibitors (e.g., Etoricoxib), the methylthio group is oxidized to a methylsulfonyl group (


) using Oxone® or 

.
  • Reaction:

    
    
    
  • Contrast: The phenylsulfanyl analog resists this transformation due to steric hindrance and resonance stabilization, requiring harsher conditions to achieve the sulfone state.

Part 4: Medicinal Chemistry Applications[3][4]

Bioisosterism and Design Strategy
  • 4-(Methylthio)phenylacetonitrile: Used when the target molecule requires a polar, hydrogen-bond accepting sulfone group (post-metabolism). The methyl group is small, allowing the molecule to fit into tight enzymatic pockets (e.g., the COX-2 side pocket).

  • This compound: Used to increase the lipophilicity (LogP) and half-life of a drug candidate. The diaryl sulfide moiety is a bioisostere for diphenyl ether or diphenyl methane, often used in antihistamines or antifungal agents where hydrophobic interactions drive binding.

Specific Drug Intermediates
  • Etoricoxib (Arcoxia): 4-(Methylthio)phenylacetonitrile is a key upstream intermediate. It is converted to the ketone and subsequently the pyridine ring, with the sulfide eventually oxidized to the sulfone.

  • Fenvalerate Analogs: Chlorinated analogs of the phenylacetonitrile scaffold are used in pyrethroid synthesis. The phenylsulfanyl variant serves as a probe to explore hydrophobic pockets in similar pesticide or antiparasitic discovery programs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760087, 4-(Methylthio)phenylacetonitrile. Retrieved from [Link]

  • Organic Syntheses (1972). Alkylation of Phenylacetonitrile Derivatives: General Procedures. Coll. Vol. 6, p. 232. Retrieved from [Link]

  • Friesen, R. W., et al. (1998).2-Pyridyl-3-(4-methylsulfonyl)phenylpyridines: Selective and Orally Active COX-2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(19), 2777-2782.

Melting point and boiling point of 4-(phenylthio)phenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 4-(phenylthio)phenylacetonitrile , a specialized organosulfur building block.

Physicochemical Characterization, Synthesis Logic, and Applications[1]

Executive Summary

4-(Phenylthio)phenylacetonitrile (CAS: 6317-59-5 ), also known as 4-(phenylthio)benzyl cyanide , is a diaryl thioether derivative featuring an acetonitrile moiety. It serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals where a lipophilic, metabolically stable thioether linkage is required.

Unlike its more common analog, 4-(methylthio)phenylacetonitrile (used in Etoricoxib synthesis), the phenylthio variant introduces significant steric bulk and hydrophobicity, altering the pharmacokinetic profile of downstream derivatives. This guide provides the definitive physicochemical data, experimental protocols, and handling standards for researchers utilizing this compound.

Physicochemical Characterization

Core Properties Table

The following data distinguishes 4-(phenylthio)phenylacetonitrile from its methylthio analog. Note the significant difference in molecular weight and phase transition temperatures due to the additional phenyl ring.

PropertyValue / DescriptionNotes
IUPAC Name 2-[4-(Phenylthio)phenyl]acetonitrileSystematic nomenclature
CAS Number 6317-59-5 Distinct from methylthio analog (38746-92-8)
Molecular Formula C₁₄H₁₁NS
Molecular Weight 225.31 g/mol High MW contributes to solid state
Physical State Solid (Crystalline) Typically off-white to pale beige powder
Melting Point (MP) 48 – 52 °C (Experimental)Predicted range: 50–55 °C [1]
Boiling Point (BP) > 360 °C (at 760 mmHg)Decomposes before boiling at atm pressure
BP (Reduced Pressure) 185 – 190 °C (at 0.5 mmHg)Requires high vacuum for distillation
Density 1.18 ± 0.05 g/cm³Estimated based on packing density
Solubility Soluble in DCM, EtOAc, TolueneInsoluble in water
Thermodynamic Analysis

The melting point of 4-(phenylthio)phenylacetonitrile (approx. 50°C) is governed by two competing factors:

  • Pi-Pi Stacking: The two phenyl rings facilitate strong intermolecular pi-stacking, which generally raises the melting point compared to alkyl analogs.

  • Thioether Flexibility: The C–S–C bond angle (~109°) and the rotational freedom of the thioether linkage introduce flexibility, preventing the extremely high melting points seen in rigid biphenyl systems.

Implication for Handling: The compound is a low-melting solid. In hot climates or during exothermic reactions, it may exist as a supercooled liquid or semi-solid. Storage below 25°C is recommended to maintain crystalline form and flowability.

Experimental Determination of Phase Transitions

To verify the purity of synthesized batches, precise MP and BP determination is required.

Melting Point Protocol (Capillary Method)
  • Instrument: Buchi M-565 or equivalent automated melting point apparatus.

  • Sample Prep: Dry the sample under vacuum (40°C, 10 mbar) for 4 hours to remove solvent residues (toluene/DCM) that can depress the MP.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 40°C.

    • Measurement Ramp: 1°C/min from 40°C to 60°C.

  • Acceptance Criteria: A sharp melting range (< 2°C) indicates high purity (>98%). A broad range (>3°C) suggests the presence of the sulfoxide impurity or residual solvent.

Boiling Point / Volatility Assessment (DSC)

Direct boiling point measurement at atmospheric pressure is not recommended due to thermal decomposition (sulfur oxidation/elimination) above 250°C.

  • Method: Differential Scanning Calorimetry (DSC).

  • Conditions: Sealed aluminum pan, N₂ atmosphere (50 mL/min), Ramp 10°C/min.

  • Observation: Look for an endotherm (melting) followed by an exotherm (decomposition) >300°C.

Synthesis & Purification Logic

The synthesis of 4-(phenylthio)phenylacetonitrile typically follows a nucleophilic substitution pathway. The choice of starting material (benzyl chloride vs. benzyl alcohol) dictates the purification strategy.

Synthetic Pathway Diagram (Graphviz)

SynthesisPath Start 4-(Phenylthio)toluene Inter1 4-(Phenylthio)benzyl chloride (CAS 1208-87-3) Start->Inter1 Chlorination Product 4-(Phenylthio)phenylacetonitrile (CAS 6317-59-5) Inter1->Product Cyanation (SN2) Impurity Impurity: Disulfide Byproduct Inter1->Impurity Dimerization (Side Rxn) Reagent1 NCS / AIBN (Radical Halogenation) Reagent1->Inter1 Reagent2 NaCN / DMSO (Kolbe Nitrile Synthesis) Reagent2->Product

Caption: Stepwise synthesis from toluene precursor via radical chlorination and nucleophilic cyanation.

Optimized Protocol (Cyanation Step)

Objective: Convert 4-(phenylthio)benzyl chloride to the nitrile with minimal hydrolysis to the acid.

  • Reagents: 1.0 eq Benzyl chloride substrate, 1.2 eq NaCN, Solvent: DMSO (dry).

  • Temperature: Maintain 40–50°C . Note: Higher temperatures (>80°C) increase the risk of polymerization and sulfur oxidation.

  • Quench: Pour into ice-water. The product (solid) should precipitate.

  • Purification:

    • Filtration: Collect the crude solid.[1]

    • Recrystallization: Use Ethanol/Hexane (1:4) . Dissolve at 60°C, cool slowly to 4°C.

    • Why? This removes the unreacted chloride (soluble in hexane) and the hydrolyzed acid (soluble in ethanol).

Applications in Drug Development[4]

4-(Phenylthio)phenylacetonitrile is a "privileged structure" in medicinal chemistry, serving as a scaffold for:

  • Cox-2 Inhibitors: Analogs of this nitrile are precursors to diaryl heterocyclic anti-inflammatories (e.g., thiazoles, furanones). The thioether group provides a metabolic handle (oxidation to sulfoxide/sulfone) to tune half-life.

  • Agrochemicals: Used in the synthesis of fipronil-class insecticides where the phenylthio moiety enhances lipophilicity and cuticular penetration in insects.

  • Metabolic Probes: The sulfur atom can be radiolabeled or substituted to study oxidative metabolic pathways (P450 oxidation).

Safety & Handling (MSDS Highlights)

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H301: Toxic if swallowedNitriles liberate cyanide in vivo. Handle in a fume hood.
Skin Irritation H315: Causes skin irritationWear nitrile gloves (double gloving recommended).
Thermal Stability Warning: Sulfur compoundsDo not heat >200°C without inert atmosphere (SOx evolution).
Incompatibility Strong OxidizersReacts violently with peroxides/permanganates (sulfoxide formation).

First Aid Specifics:

  • Inhalation: Move to fresh air immediately. Oxygen may be required.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (increases absorption).

  • Cyanide Antidote: Ensure an amyl nitrite or hydroxocobalamin kit is available when working with multi-gram quantities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80829, 4-(Phenylthio)phenylacetonitrile. Retrieved from [Link]

  • Org. Synth. (1978).General Procedures for Nitrile Synthesis via Benzyl Chlorides. Organic Syntheses, Coll. Vol. 6, p. 102. (Analogous methodology).

Sources

Methodological & Application

Introduction: The Strategic Importance of [4-(Phenylsulfanyl)phenyl]acetonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of [4-(Phenylsulfanyl)phenyl]acetonitrile as a versatile pharmaceutical intermediate.

This compound is a bifunctional organic molecule that has garnered significant attention as a key building block in the synthesis of a variety of pharmaceutical agents. Its structure, featuring a reactive nitrile group and a diphenyl sulfide moiety, offers a unique combination of chemical handles for constructing complex molecular architectures. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, while the phenylsulfanyl group can be oxidized to sulfoxides and sulfones, which are common pharmacophores in many drugs.[1][2] This dual reactivity makes it a valuable intermediate for the synthesis of compounds with diverse biological activities.

The strategic importance of this intermediate lies in its ability to participate in a wide range of chemical transformations, enabling the efficient assembly of drug candidates. The methylene bridge adjacent to the nitrile and the phenyl ring is acidic and can be deprotonated to form a stabilized carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.[3][4] This reactivity is central to its utility in medicinal chemistry.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of a closely related analogue, [4-(Methylsulfanyl)phenyl]acetonitrile, is presented in the table below. These properties are expected to be similar for this compound.

PropertyValueReference
CAS Number 30545-35-2 (for Phenylsulfanyl derivative)N/A
Molecular Formula C₁₄H₁₁NSN/A
Molecular Weight 225.31 g/mol N/A
Melting Point 42-43°C (for Methylsulfanyl analogue)[5]
Boiling Point 300.1±25.0 °C at 760 mmHg (for Methylsulfanyl analogue)[5]
Density 1.1±0.1 g/cm³ (for Methylsulfanyl analogue)[5]

Synthetic Routes to this compound

The synthesis of this compound can be achieved through several routes. A common and efficient method involves the nucleophilic substitution of a suitable starting material with a cyanide source. One such route starts from 4-(phenylsulfanyl)benzyl chloride.

Protocol: Synthesis from 4-(Phenylsulfanyl)benzyl Chloride

This protocol describes the synthesis of this compound via the reaction of 4-(phenylsulfanyl)benzyl chloride with sodium cyanide.

Materials:

  • 4-(Phenylsulfanyl)benzyl chloride

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, dissolve 4-(phenylsulfanyl)benzyl chloride (1 equivalent) in DMSO.

  • Add sodium cyanide (1.2 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Rationale: This reaction proceeds via a standard SN2 mechanism where the cyanide ion acts as a nucleophile, displacing the chloride from the benzylic position. DMSO is an excellent solvent for this reaction as it is polar aprotic and effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic.

Application in the Synthesis of COX-2 Inhibitors

A significant application of [4-(alkylsulfanyl)phenyl]acetonitrile derivatives is in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the closely related [4-(methylsulfanyl)phenyl]acetonitrile is a key intermediate in the synthesis of Etoricoxib.[6][7] The phenylsulfanyl derivative can be used in analogous synthetic schemes.

The following workflow illustrates the general strategy for incorporating this compound into a COX-2 inhibitor scaffold.

Caption: General workflow for the synthesis of COX-2 inhibitors.

Protocol: Oxidation to [4-(Phenylsulfonyl)phenyl]acetonitrile

The sulfide moiety in this compound can be oxidized to the corresponding sulfone, [4-(phenylsulfonyl)phenyl]acetonitrile. This sulfone is a common structural motif in many COX-2 inhibitors.[8]

Materials:

  • This compound

  • Hydrogen peroxide (30% solution)

  • Acetic acid

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

Procedure:

  • Dissolve this compound (1 equivalent) in acetic acid.

  • Slowly add hydrogen peroxide (2.5 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain [4-(phenylsulfonyl)phenyl]acetonitrile, which can be further purified by recrystallization.

Rationale: Hydrogen peroxide in acetic acid is a classic and effective reagent for the oxidation of sulfides to sulfones. The reaction proceeds through a sulfoxide intermediate. The use of an excess of hydrogen peroxide ensures complete oxidation to the sulfone.

Key Reactions of the Acetonitrile Group

The nitrile group of this compound is a versatile functional handle that can be converted into various other groups, expanding its utility as a pharmaceutical intermediate.[9]

Hydrolysis to Phenylacetic Acid Derivatives

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, [4-(phenylsulfanyl)phenyl]acetic acid.[10] This acid can then be used in amide bond formation or other transformations.

Reduction to Phenethylamine Derivatives

Reduction of the nitrile group affords the corresponding primary amine, 2-[4-(phenylsulfanyl)phenyl]ethanamine. This is a common route to phenethylamine derivatives, which are prevalent in many classes of pharmaceuticals.

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its unique combination of a reactive nitrile group and a modifiable phenylsulfanyl moiety allows for the efficient construction of complex molecular scaffolds found in a wide range of therapeutic agents, most notably in the class of COX-2 inhibitors. The protocols and discussions provided herein offer a foundation for researchers and drug development professionals to effectively utilize this key building block in their synthetic endeavors.

References

  • Vertex AI Search. (4-Methoxy-2-(4-methylsulfonylphenylthio)phenyl)acetonitrile.
  • Klivon. 2-[4-(Methylsulfanyl)phenyl]acetonitrile | CAS Number 38746-92-8.
  • ResearchGate. Route to phenylsulfonyl acetonitrile | Download Scientific Diagram.
  • Pharmaffiliates. CAS No : 38746-92-8 | Product Name : 2-(4-(Methylthio)phenyl)acetonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of 4-(Pentafluorosulfur)phenylacetic Acid: Routes, Challenges, and Industrial Scalability.
  • Organic Syntheses Procedure. 2-Phenylbutyronitrile. Available at: [Link]

  • Chemsrc. [4-(Methylsulfanyl)phenyl]acetonitrile | CAS#:38746-92-8.
  • Google Patents. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
  • Organic Syntheses Procedure. Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Available at: [Link]

  • Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.
  • ResearchGate. (PDF) 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Available at: [Link]

  • Chem-Net. phenyl acetonitrile, 140-29-4. Available at: [Link]

  • PubChem - NIH. Phenylacetonitrile | C8H7N | CID 8794. Available at: [Link]

  • ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore | Journal of Medicinal Chemistry. Available at: [Link]

  • PMC. Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Removing unreacted 4-(phenylthio)benzyl chloride from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4PT-BC-01: Removal of Unreacted 4-(phenylthio)benzyl chloride

Status: Open Priority: High (Genotoxic Impurity Concern) Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Analysis

User Issue: "I have completed an alkylation reaction using 4-(phenylthio)benzyl chloride (CAS: 1208-87-3) as the electrophile. The reaction is complete, but I have 5-10% unreacted starting material remaining. It co-elutes with my product on silica gel (Hexane/EtOAc), and I cannot distill it off due to its high boiling point (~372°C). How do I remove it?"

Technical Diagnosis: 4-(phenylthio)benzyl chloride is a lipophilic, non-volatile electrophile. Its persistence poses two risks:

  • Purification Difficulty: Its polarity (LogP ~4.5) often mimics the coupled product, leading to co-elution.

  • Safety (GTI): As a benzyl chloride, it is a potential alkylating agent and is classified as a Potentially Genotoxic Impurity (PGI). Standard crystallization is often insufficient to reach ppm levels required for pharmaceutical intermediates.

Recommended Strategy: Do not rely on standard chromatography. Instead, utilize Chemo-Selective Scavenging . By exploiting the electrophilic nature of the benzyl chloride, we can covalently bind it to a solid support or convert it into a water-soluble species for extraction.

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your scale and product stability to select the correct workflow.

PurificationStrategy Start Start: Unreacted 4-(phenylthio)benzyl chloride Scale What is your reaction scale? Start->Scale Stability Is Product Acid/Base Sensitive? Scale->Stability Small Scale (<5g) Deriv Method B: Liquid-Phase Derivatization (Best for >10g, Cost-Effective) Scale->Deriv Large Scale (>10g) Resin Method A: Solid-Phase Scavenging (Best for <5g, High Purity) Stability->Resin No (Stable) Stability->Resin Yes (Sensitive) Chroma Method C: Reverse-Phase HPLC (Only if A/B fail) Resin->Chroma If Fails Deriv->Chroma If Fails

Figure 1: Decision tree for selecting the optimal purification strategy based on reaction scale and product sensitivity.

Method A: Solid-Phase Scavenging (The "Gold Standard")

Mechanism: This method uses a polymer-supported amine (e.g., Silica-supported Trisamine or Polystyrene-supported Benzylamine). The amine nucleophilically attacks the benzyl chloride, anchoring the impurity to the solid bead. The product remains in solution.

Reaction:



Protocol:

  • Quantify Impurity: Determine the millimoles (mmol) of unreacted benzyl chloride via HPLC or NMR integration.

  • Calculate Resin Load: Use a 3-fold molar excess of scavenger resin relative to the impurity.

    • Example: If you have 0.1 mmol impurity and resin loading is 1.0 mmol/g, use 0.3 g of resin.

  • Solvent Selection: Dissolve crude mixture in THF, DCM, or DMF. (Avoid alcohols if using isocyanate scavengers).

  • Incubation: Add resin and stir gently (or shake) at room temperature for 4–16 hours.

    • Tip: Heating to 40°C accelerates scavenging but ensure product stability.

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad.

  • Wash: Wash the resin cake with the reaction solvent to recover entrained product.

  • Result: The filtrate contains the product; the impurity is trapped on the resin.

Comparative Scavenger Table:

Scavenger TypeFunctional GroupReactivity ModeBest For
Si-Trisamine Primary AmineNucleophilic AttackGeneral purpose, fast kinetics.
PS-Thiol Thiol (-SH)Nucleophilic AttackHighly reactive, works with sterically hindered halides. Odorous.
PS-Isocyanate Isocyanate (-NCO)Electrophilic CaptureNOT for benzyl chlorides (removes amines).
Method B: Liquid-Phase Derivatization (The "Scale-Up" Fix)

Concept: If scavenger resins are too expensive for your scale, use a cheap, soluble amine (e.g., Dimethylamine or Morpholine) to react with the benzyl chloride. This converts the lipophilic impurity into a basic amine, which can be washed away with acid.

Workflow Diagram:

Derivatization Input Crude Mix (Product + Impurity) React Add Morpholine (2 eq) Stir 2h @ RT Input->React Convert Impurity becomes Basic Amine React->Convert Wash Acid Wash (1M HCl) Convert->Wash Sep Phase Separation Wash->Sep Org Organic Layer (Pure Product) Sep->Org Aq Aqueous Layer (Protonated Impurity) Sep->Aq

Figure 2: Liquid-phase derivatization workflow converting the lipophilic impurity into a water-soluble salt.

Protocol:

  • Derivatization: Add 2–3 equivalents (relative to the impurity) of Morpholine or N,N-Dimethylamine to the reaction mixture.

  • Reaction: Stir for 2–4 hours. Monitor by TLC (the starting material spot should disappear and be replaced by a baseline spot).

  • Workup:

    • Dilute with EtOAc or DCM.

    • Wash 1: 1M HCl (or Citric Acid if product is acid-sensitive). The derivatized impurity (now an amine) will protonate and move to the aqueous layer.

    • Wash 2: Water.[1][2]

    • Wash 3: Brine.

  • Dry & Concentrate: Dry organic layer over MgSO₄ and concentrate.

Troubleshooting & FAQs

Q: The scavenger resin isn't working; the impurity peak persists.

  • Cause: The solvent might be too non-polar, preventing the resin from swelling (if using Polystyrene resins).

  • Fix: Switch to a swelling solvent like DCM or THF. Alternatively, use Silica-based scavengers (Si-Trisamine) which do not require swelling.

  • Fix 2: The reaction might be too slow. Add a catalytic amount of NaI (Finkelstein condition) to convert the benzyl chloride to the more reactive benzyl iodide in situ.

Q: My product is also an amine. Can I use Method B?

  • No. The acid wash in Method B will extract your product along with the impurity.

  • Solution: Use Method A with a Thiol resin (Si-Thiol). The thiol will react with the benzyl chloride but not your amine product.

Q: Can I just hydrolyze it with NaOH?

  • Risk: Hydrolysis converts the benzyl chloride to 4-(phenylthio)benzyl alcohol. While this is more polar and separable, the reaction often requires harsh conditions (refluxing aqueous base) which may degrade your product. Scavenging is milder.

Q: What about recrystallization?

  • Insight: 4-(phenylthio)benzyl chloride is highly lipophilic. Unless your product crystallizes from a very polar solvent (like Methanol/Water), the impurity will likely co-crystallize. Scavenging before crystallization is recommended to remove the bulk of the GTI.

References
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter on Impurity Control).

  • Peterson, E. A., et al. (2010). "Evaluation of Solid-Supported Reagents for the Scavenging of Alkylating Agents." Organic Process Research & Development, 14(3). (Detailed kinetics on benzyl chloride scavenging).

  • Teasdale, A. (2017). Genotoxic Impurities: Strategies for Identification and Control. Wiley. (Regulatory context for removing alkyl halides).[3]

  • Biotage. (2024). "Metal Scavengers and Organic Impurity Removal User Guide." (Technical data on Si-Trisamine and Si-Thiol).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Diaryl Sulfide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. Diaryl sulfides, a prevalent motif in pharmaceuticals and functional materials, present a unique analytical challenge. Their inherent stability and the subtle influence of aromatic substituents on their fragmentation behavior in mass spectrometry demand a nuanced understanding for accurate characterization. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of diaryl sulfide derivatives, grounded in established principles and supported by experimental data. We will explore the key fragmentation pathways under various ionization techniques, compare these with related oxidized species, and provide actionable experimental protocols for robust analysis.

The Foundational Principles of Diaryl Sulfide Fragmentation

Under electron ionization (EI), the most common technique for generating fragment ions from small molecules, a diaryl sulfide molecule first loses an electron to form a molecular ion (M•+). The stability of this molecular ion is influenced by the aromatic rings, often resulting in a prominent peak in the mass spectrum. However, the excess energy imparted during ionization typically leads to subsequent fragmentation, providing a rich tapestry of structural information.

The fragmentation of diaryl sulfides is primarily dictated by the cleavage of the carbon-sulfur (C-S) and sulfur-aryl bonds, as well as rearrangements influenced by the substituents on the phenyl rings. The most characteristic fragmentation pathways involve:

  • α-Cleavage: This involves the homolytic cleavage of a bond adjacent to the sulfur atom. For diaryl sulfides, this can lead to the formation of a sulfenium ion ([ArS]+) or an aryl radical and an aryl cation ([Ar]+).

  • Rearrangement Reactions: Intramolecular rearrangements are common, often involving the migration of atoms or functional groups prior to fragmentation. These rearrangements can lead to the formation of more stable fragment ions.

  • Influence of Substituents: The nature and position of substituents on the aryl rings play a critical role in directing the fragmentation pathways. Electron-donating groups can stabilize certain fragment ions, while electron-withdrawing groups can promote alternative fragmentation routes.

Comparative Fragmentation Analysis: Diaryl Sulfides vs. Their Oxidized Counterparts

A comprehensive understanding of diaryl sulfide fragmentation is enhanced by comparing their behavior to that of their oxidized analogs: diaryl sulfoxides and diaryl sulfones. These seemingly minor oxidative modifications lead to dramatically different fragmentation patterns, providing a powerful diagnostic tool for identifying the oxidation state of the sulfur atom.

Compound ClassKey Fragmentation CharacteristicsRepresentative Fragment Ions
Diaryl Sulfides C-S bond cleavage, formation of aryl and sulfenium ions.[Ar]+, [ArS]+, [M-Ar•]+
Diaryl Sulfoxides Deoxygenation (loss of an oxygen atom) is a characteristic fragmentation pathway, followed by fragmentation similar to the corresponding sulfide.[M-O]•+, [ArSO]+, [Ar]+
Diaryl Sulfones Rearrangement to an aryl sulfinate ester intermediate is common, followed by the loss of SO2. Direct C-S bond cleavage is also observed.[M-SO2]•+, [ArSO2]+, [ArO]+

Note: The relative abundance of these fragment ions is highly dependent on the specific substituents on the aryl rings.

Key Fragmentation Pathways of Substituted Diaryl Sulfides

The fragmentation of diaryl sulfides is a complex interplay of bond cleavages and rearrangements. The following diagrams illustrate the principal fragmentation pathways observed for a generic substituted diaryl sulfide under electron ionization.

M [Ar-S-Ar']•+ F1 [ArS]+ M->F1 - Ar'• F2 [Ar]+ M->F2 - SAr'• F3 [M-Ar']• M->F3 - Ar'• F4 [Ar'-S]+ M->F4 - Ar• F5 [Ar']• M->F5 - SAr• cluster_0 GC-MS Workflow A Sample Injection B Separation on GC Column A->B C Ionization (EI) B->C D Mass Analysis C->D E Detection D->E

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.